Product packaging for Nickel(II) nitrite(Cat. No.:CAS No. 17861-62-0)

Nickel(II) nitrite

Cat. No.: B098475
CAS No.: 17861-62-0
M. Wt: 150.7 g/mol
InChI Key: ZVHHIDVFSYXCEW-UHFFFAOYSA-L
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Description

Historical Context and Significance of Nitrite (B80452) Ligands in Transition Metal Chemistry

The nitrite ion (NO₂⁻) is a classic example of an ambidentate ligand in coordination chemistry, meaning it can bind to a metal center through different atoms. utas.edu.au This versatility, stemming from the lone pairs on both the nitrogen and oxygen atoms, allows for the formation of distinct isomers. utas.edu.au When it coordinates through the nitrogen atom, it is called a "nitro" ligand (η¹-NO₂), and when it binds through one of the oxygen atoms, it is known as a "nitrito" ligand (η¹-ONO). nih.gov

The study of this dual coordination behavior, known as linkage isomerism, has a long history. The photochemical conversion between nitro and nitrito isomers in solution was first noted in 1944. nih.gov Decades later, in 1979, detailed studies on solid microcrystalline samples of [Co(NH₃)₅(NO₂)]Cl₂ demonstrated that this nitro–nitrito isomerization could be induced by both heat and light. nih.gov This phenomenon is not limited to cobalt and is a key feature in the chemistry of many transition metals, including nickel. nih.govpublish.csiro.auresearchgate.net The ability to switch between nitro and nitrito forms under external stimuli like light or temperature has made these complexes attractive for research into photoswitchable materials. iucr.org The stability of one isomer over the other is often influenced by factors such as steric hindrance from other ligands in the coordination sphere and the nature of the metal ion itself. publish.csiro.auresearchgate.net

Overview of Nickel(II) Coordination Compounds with Nitrogen-Oxygen Donor Ligands

Nickel(II) ions readily form a wide array of coordination compounds, typically featuring an octahedral geometry. bohrium.commdpi.com These complexes often involve ligands that donate through nitrogen and/or oxygen atoms. The nitrite ligand itself is a prime example of a nitrogen-oxygen donor. In nickel(II) complexes, the nitrite ion can coordinate in several ways: as a monodentate nitro (N-bonded) or nitrito (O-bonded) ligand, as a chelating bidentate ligand (O,O'-bonded), or as a bridging ligand connecting multiple metal centers. publish.csiro.aursc.orgrsc.org

The coordination landscape of nickel(II) is further expanded by the inclusion of other N- or O-donor ligands, leading to mixed-ligand complexes. For instance, reactions of nickel(II) salts with ligands like ethylenediamine (B42938) and its N-substituted derivatives can yield dinitro [Ni(diamine)₂(NO₂)₂] or dinitrito [Ni(diamine)₂(ONO)₂] complexes. publish.csiro.auresearchgate.net The specific isomer formed can depend on the steric bulk of the diamine ligand. publish.csiro.au Similarly, complexes with pyridine (B92270) and its derivatives, such as [Ni(Py)₄(ONO)₂], have been synthesized and studied. researchgate.net

Schiff base ligands, which often contain both nitrogen and oxygen donor atoms, also form stable complexes with nickel(II) and nitrite. In these systems, the nitrite ion has been observed to act as a chelating co-ligand or as a bridge between two nickel centers. rsc.orgrsc.org Research has also explored complexes with other oxygen-donating ligands, such as mefenamic acid, in combination with nitrogen-donor ligands like imidazole (B134444) or pyridine, resulting in general formulas like [Ni(mef)₂(L)₂(EtOH)₂]. bohrium.com This extensive variety of coordination modes and ligand combinations underscores the rich and complex chemistry of nickel(II) with nitrogen-oxygen donor systems.

Data Tables

Table 1: Physical and Chemical Properties of Nickel(II) Nitrite

Property Value
Chemical Formula Ni(NO₂)₂
Molar Mass 150.73 g/mol wikipedia.org
Appearance Blue-green crystals wikipedia.org
IUPAC Name This compound wikipedia.org
CAS Number 17861-62-0 wikipedia.org
Solubility in Water Very soluble wikipedia.org

| Decomposition Temperature | 220°C wikipedia.org |

Table 2: Examples of this compound Coordination Complexes

Complex Formula Ligands Nitrite Coordination Mode Color
[Ni(NO₂)₂(H₂O)₄] Water Nitro (N-bonded) Emerald green wikipedia.org
[Ni(en)₂(NO₂)₂] Ethylenediamine Nitro (N-bonded) Red publish.csiro.au
[Ni(en)₂(ONO)₂] Ethylenediamine Nitrito (O-bonded) Blue publish.csiro.au
[Ni(dieen)₂(NO₂)₂] N,N'-diethylethylenediamine Nitro (N-bonded) Red publish.csiro.au
[Ni(dieen)₂(ONO)₂] N,N'-diethylethylenediamine Nitrito (O-bonded) Blue publish.csiro.au
[Ni(opda)₂(NO₂)₂] o-phenylenediamine Nitro (N-bonded) Brown researchgate.net
[Ni(opda)₂(ONO)₂] o-phenylenediamine Nitrito (O-bonded) Blue researchgate.net
[Ni₂L₂(NO₂)₂]·solvents (L = Schiff base) 2-[(3-amino-propylimino)-methyl]-phenol Chelating (O,O'-bonded) N/A rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula N2NiO4 B098475 Nickel(II) nitrite CAS No. 17861-62-0

Properties

CAS No.

17861-62-0

Molecular Formula

N2NiO4

Molecular Weight

150.7 g/mol

IUPAC Name

nickel(2+);dinitrite

InChI

InChI=1S/2HNO2.Ni/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2

InChI Key

ZVHHIDVFSYXCEW-UHFFFAOYSA-L

SMILES

N(=O)[O-].N(=O)[O-].[Ni+2]

Canonical SMILES

N(=O)[O-].N(=O)[O-].[Ni+2]

physical_description

Nickel nitrite appears as a crystalline solid or the solid dissolved in a liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Noncombustible, but accelerates the burning of combustible materials. Used to make other chemicals.

Origin of Product

United States

Synthetic Methodologies for Nickel Ii Nitrite Complexes

Direct Synthesis Approaches

Direct synthesis methods provide foundational routes to Nickel(II) nitrite (B80452) complexes, often involving the reaction of simple nickel salts with nitrite sources in the presence of other ligands.

A common and effective method for synthesizing Nickel(II) nitrite complexes involves the reaction of various amine ligands with hexanitritonickelate(II) salts, such as K₄[Ni(NO₂)₆]·H₂O. This precursor provides a reactive source of the [Ni(NO₂)₆]⁴⁻ anion in solution. The synthesis is typically carried out by adding the chosen amine ligand to a methanolic suspension of the hexanitritonickelate(II) salt. researchgate.netresearchgate.net The amine ligands displace the nitrite groups to form more stable complexes. The steric and electronic properties of the amine ligand can influence the coordination mode of the resulting nitrite ligands, leading to different isomers. researchgate.net For instance, ligands like 2-(aminomethyl)pyridine and 2-(aminoethyl)pyridine have been used to create distinct nitrito isomers by reacting them with K₄[Ni(NO₂)₆]·H₂O. researchgate.net

Ligand exchange offers a versatile route to this compound complexes, starting from readily available Nickel(II) precursors like Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O). nih.govmdpi.com In this approach, the nitrate ions, which are weakly coordinated to the nickel center in solution, are displaced by incoming nitrite ions. The synthesis is generally performed by dissolving the Nickel(II) nitrate salt in a suitable solvent, such as ethanol (B145695) or water, followed by the addition of a nitrite source, typically an alkali metal nitrite like sodium nitrite. wikipedia.orgrsc.org The simultaneous or subsequent addition of other organic ligands, such as Schiff bases or diamines, leads to the formation of stable, mixed-ligand this compound complexes. rsc.org The final product's structure and the coordination of the nitrite group are influenced by the reaction conditions and the nature of the other ligands present. nih.gov

The ambidentate nature of the nitrite ligand, which can coordinate to a metal center through either the nitrogen atom (nitro, -NO₂) or an oxygen atom (nitrito, -ONO), gives rise to linkage isomerism. odinity.com Solution-based synthesis provides a powerful tool to control the formation of specific linkage isomers by manipulating reaction conditions. For example, the synthesis of trans-bis[4-(2-aminoethyl)morpholine]dinitronickel(II) yields two distinct linkage isomers depending on the conditions. The brown nitro isomer is the major, thermodynamically controlled product, while the blue-violet nitrito isomer is the minor, kinetically controlled product. researchgate.net This control allows for the selective crystallization of complexes with different physical properties, such as color and stability. researchgate.netodinity.com

Table 1: Properties of this compound Linkage Isomers

Propertytrans-bis[4-(2-aminoethyl)morpholine]dinitronickel(II)trans-bis[4-(2-aminoethyl)morpholine]dinitritonickel(II)
Isomer Type Nitro (-NO₂)Nitrito (-ONO)
Color BrownBlue-Violet
Thermodynamic Control Thermodynamically favored (major product)Kinetically favored (minor product)
Reference researchgate.net researchgate.net

A frontier in the synthesis of this compound compounds is the development of photoswitchable materials. These coordination complexes can undergo reversible structural changes upon irradiation with light, leading to a change in their physical properties. acs.orgnih.gov The synthesis of such compounds involves the use of carefully designed organic ligands that, in concert with the nickel ion, facilitate the photoisomerization of the nitrite ligand. acs.orgub.edu

Researchers have successfully synthesized photoswitchable Nickel(II) nitro complexes using (N,N,O)-donor ligands containing fragments like 2-picolylamine or 8-aminoquinoline. acs.org In these systems, the ground-state nitro isomer can be converted to a metastable endo-nitrito form upon irradiation with visible light (e.g., ~530 nm). nih.gov This isomerization is reversible, with the complex returning to its ground state upon heating. acs.orgnih.gov Such materials are of interest for their potential applications in molecular switches and data storage. manchester.ac.uk

Table 2: Photoswitching Parameters for this compound Complexes

PropertyValueConditions
Excitation Wavelength ~530 nmVisible LED light
Isomerization Ground-state nitro to endo-nitritoIrradiation of compound
Conversion (Single Crystal) ~35%160 K, 30-45 min exposure
Conversion (Thin Film) ~95%Indicated by IR spectroscopy
Reversibility Fully reversibleMetastable isomer stable up to 200–220 K
Reference acs.orgnih.gov acs.orgnih.gov

Nanomaterial Synthesis Involving this compound Precursors

While the focus is often on discrete molecular complexes, nickel salts are also crucial precursors for the synthesis of nanomaterials.

Nickel nanoparticles can be prepared from Nickel(II) nitrate hexahydrate through various methods, including spray pyrolysis and coordination-decomposition. google.comresearchgate.netdaneshyari.com In low-pressure spray pyrolysis, an aqueous solution of Ni(NO₃)₂·6H₂O is aerosolized and passed through a high-temperature reactor, where the precursor decomposes and is reduced to form nickel nanoparticles. researchgate.net The size, morphology, and crystallinity of the resulting nanoparticles are influenced by parameters such as reactor pressure, carrier gas flow rate, and the concentration of the precursor solution. researchgate.net

Another method is a coordination-decomposition technique. google.com This involves first dissolving nickel nitrate hexahydrate in deionized water and adding a ligand (such as xylose or sucrose) and a dispersant. The resulting solution is dried to a gel state and then calcined in a tube furnace under a protective atmosphere to yield nickel nanoparticles. google.com

Table 3: Synthesis Parameters for Nickel Nanoparticles from Nickel Nitrate

MethodPrecursorKey ParametersOutcome
Low-Pressure Spray Pyrolysis Ni(NO₃)₂·6H₂OPressure, carrier gas flow rate, precursor concentration, reducing agentControl over particle size, morphology, and crystallinity
Coordination-Decomposition Ni(NO₃)₂·6H₂O, Ligand (e.g., xylose), DispersantMolar ratio of nickel nitrate to ligand/dispersant, calcination temperatureSoft magnetic nickel nanoparticles
References google.comresearchgate.net google.comresearchgate.net google.comresearchgate.net

Fabrication of Nickel-Based Composite Materials

This compound can serve as a precursor in the fabrication of various nickel-based composite materials. The synthesis of these composites often involves the thermal decomposition of a nickel salt to form nickel oxide (NiO) nanoparticles, which are then integrated into a matrix material. While nickel nitrate is a commonly cited precursor for these processes, the principles of thermal decomposition to form nickel oxide are applicable to this compound as well. Upon heating, this compound decomposes to yield nickel oxide, which can then be incorporated into composite structures.

Several methodologies are employed for the fabrication of nickel-based composites using nickel oxide derived from precursor salts. These methods are designed to create materials with enhanced properties, leveraging the catalytic, electronic, or structural characteristics of the nickel components.

One common approach is the wet impregnation method. In this technique, a support material, such as kaolin (B608303) clay, is dispersed in a solution containing a nickel salt precursor. The mixture is agitated, and a precipitating agent, like sodium hydroxide (B78521), is added to facilitate the formation of nickel hydroxide on the surface of the support material. The resulting solid is then washed, dried, and calcined at high temperatures (e.g., 500 °C) to convert the nickel hydroxide into nickel oxide nanoparticles, yielding a nickel oxide/support nanocomposite. nih.gov This method allows for a uniform dispersion of the nickel oxide nanoparticles throughout the matrix. nih.gov

Another fabrication technique is the solution combustion method. This process involves dissolving a nickel salt precursor in a solution that also acts as a fuel, such as a mixture of ethanolamine (B43304) and carbon dioxide sources. The solution is then heated, leading to a self-propagating combustion reaction that synthesizes carbon-coated nickel and nickel oxide nanoparticles. This one-step process is efficient for producing composite materials where the nickel-based components are encapsulated within a conductive carbon matrix. researchgate.net

The table below outlines key parameters for different synthesis methods used in fabricating nickel-based composites from nickel salt precursors.

Synthesis MethodPrecursor ExampleSupport/Matrix MaterialKey Process StepsResulting Composite
Wet ImpregnationNickel nitrate hexahydrateKaolin Clay1. Dispersing support in precursor solution.2. Precipitation with NaOH.3. Calcination at 500°C.NiO/kaolin nanocomposite nih.gov
Solution CombustionNickel nitrateEthanolamine/CO21. Dissolving precursor in fuel solution.2. Initiating combustion reaction.Carbon-coated NiO/Ni composite researchgate.net

Research findings indicate that the properties of the resulting composite materials are highly dependent on the synthesis conditions. For instance, in the fabrication of NiO/kaolin nanocomposites, the concentration of the initial nickel salt precursor influences the final mass composition of nickel oxide in the composite. nih.gov Similarly, for carbon-coated NiO/Ni composites, the ratio of precursors affects the specific surface area and porous structure of the final material, which are critical for applications in energy storage. researchgate.net The resulting composites often exhibit meso- and macroporous structures, which are beneficial for their performance in various applications. researchgate.net

Structural Elucidation and Coordination Modes of Nickel Ii Nitrite Complexes

Linkage Isomerism and Related Phenomena

The two principal forms of linkage isomerism in nickel(II) nitrite (B80452) complexes are the nitro and nitrito isomers. researchgate.net In the nitro form, the nickel atom is bonded directly to the nitrogen atom of the nitrite ligand, whereas in the nitrito form, the bond is through one of the oxygen atoms. These different coordination modes can often be distinguished by spectroscopic techniques, such as infrared spectroscopy, and confirmed by X-ray crystallography. publish.csiro.au The choice between nitro and nitrito coordination is influenced by a variety of factors, including the electronic nature of the metal, the steric bulk of other ligands in the coordination sphere, and even the reaction conditions. researchgate.net

The η¹-NO₂ or nitro coordination is characterized by a direct bond between the nickel(II) center and the nitrogen atom of the nitrite ligand. This bonding mode is often considered to be thermodynamically more stable in the absence of significant steric constraints. utas.edu.au Density Functional Theory (DFT) calculations have suggested that the nitro isomer is inherently slightly more stable than the nitrito isomer. utas.edu.au For instance, in complexes with relatively small ancillary ligands like ethylenediamine (B42938), the nitro form is the stable isomer at room temperature. publish.csiro.au The complex trans-bis[4-(2-aminoethyl)morpholine]dinitronickel(II) serves as an example where the nickel ion is coordinated to the nitrogen atoms of the two nitrite ligands in a trans configuration. researchgate.net

In the η¹-ONO or nitrito form, the nitrite ligand coordinates to the nickel(II) center through one of its oxygen atoms. This O-bound isomer is often found to be the kinetically controlled product or can be favored in the presence of bulky ancillary ligands that sterically hinder the approach of the nitrogen atom to the metal center. researchgate.net For example, with the ligand N,N'-diethylethylenediamine, the blue dinitrito form is the stable isomer at room temperature, while the red dinitro form is metastable. publish.csiro.au The nitrito isomer can sometimes be generated by heating the corresponding nitro complex, indicating a thermally induced linkage isomerization.

Beyond the monodentate coordination modes, the nitrite ligand can also act as a bidentate ligand, chelating to the nickel(II) center through both of its oxygen atoms. This is known as the η²-ONO or chelating O,O'-bound mode. researchgate.netrsc.org This coordination is often observed when there are significant steric constraints imposed by the other ligands, which favor a more compact arrangement of the nitrite ligand. researchgate.net For instance, in the complex cis-NiL'₂(O₂N)·H₂O (where L' = 2-(aminoethyl)pyridine), the nitrite ion acts as a chelating ligand. researchgate.net DFT calculations have shown that in some systems, the cis-bidentate η²-ONO isomer is more stable than the other four-coordinated nitro isomers. researchgate.net

Coordination ModeDescriptionExample Complex
η¹-NO₂ Monodentate, N-boundtrans-[Ni(ethylenediamine)₂(NO₂)₂]
η¹-ONO Monodentate, O-boundtrans-[Ni(N,N'-diethylethylenediamine)₂(ONO)₂]
η²-ONO Bidentate, O,O'-boundcis-Ni(2-(aminoethyl)pyridine)₂(O₂N)·H₂O

The relative stability of the nitro and nitrito linkage isomers in nickel(II) complexes is not intrinsic to the Ni-NO₂ bond alone but is significantly modulated by the surrounding ligand environment. Both electronic and steric effects of the ancillary ligands play a crucial role in determining which isomer is favored.

Steric hindrance from bulky ancillary ligands is a well-documented factor that influences the coordination mode of the nitrite ion. researchgate.netnih.gov A general trend observed is that increasing the steric bulk of the ligands attached to the nickel(II) center tends to favor the O-coordinated nitrito isomer over the N-coordinated nitro isomer. This is because the linear M-O-N arrangement in the nitrito form is sterically less demanding than the bent M-N-O₂ arrangement of the nitro form.

Research on nickel(II) complexes with a series of N-substituted diamine ligands has demonstrated this principle effectively. With the unsubstituted ethylenediamine, the thermodynamically stable product is the nitro complex. publish.csiro.au However, upon introducing methyl or ethyl substituents onto the nitrogen atoms of the diamine, the stability of the nitrito isomer increases. For example, with N,N'-diethylethylenediamine, the nitrito complex is the stable form at room temperature. publish.csiro.au This steric interplay can be so pronounced that with even bulkier substituents, the cis-bidentate (η²-ONO) coordination of the nitrite ligand becomes the preferred mode. researchgate.net

Ancillary LigandStable Isomer at Room Temp.Coordination Mode
EthylenediamineNitroη¹-NO₂
N,N'-DimethylethylenediamineNitro (turns mauve at 140°C)η¹-NO₂
N,N'-DiethylethylenediamineNitritoη¹-ONO
2-(Aminoethyl)pyridineNitrito (chelating)η²-ONO

Factors Influencing Linkage Isomer Stability

Electronic Effects of Ancillary Ligands

The electronic properties and reactivity of the central nickel(II) ion in nitrite complexes are significantly modulated by the ancillary ligands, which are the other ligands bound to the metal center. The nature of these ligands can tune the electronic structure of the complex, influencing the coordination of the nitrite ion.

The electron-donating or withdrawing capability of the ancillary ligand plays a crucial role. For instance, studies on nitridomanganese(v) salen complexes demonstrate that the electronic structure can be finely tuned by adjusting the electron-donating ability of substituents on the ancillary salen ligand, without altering the geometry at the metal center. nih.gov This principle extends to nickel(II) complexes, where ligands with strong electron-donating groups can increase the electron density on the nickel atom. This, in turn, can affect the strength and nature of the Ni-NO₂ bond.

Influence of Counterions

The counterion, though not directly coordinated to the nickel(II) center, can exert a significant influence on the structure and the nitrite ligand's coordination mode. researchgate.net This influence is often mediated through solid-state packing effects and hydrogen bonding interactions.

The choice of counterion can dictate which linkage isomer of the nitrite group is favored. Research has shown that the coordination mode of the nitrite ligand to a metal center depends on several factors, including the nature of the counterion. researchgate.net For example, in the synthesis of dinuclear nickel(II) Schiff base complexes, the presence of a perchlorate (B79767) (ClO₄⁻) counterion leads to the formation of a complex with a bridging nitrite, specifically [Ni₂L₂(DMF)₂(μ-NO₂)]ClO₄. rsc.org In contrast, a related complex without this counterion features a chelating nitrite group. rsc.org

Thermochromic and Photoswitchable Isomerization

Certain Nickel(II) nitrite complexes exhibit fascinating dynamic behavior, undergoing reversible structural changes in response to heat (thermochromism) or light (photoswitching). This phenomenon typically involves linkage isomerization of the nitrite ligand, converting between the nitro form (coordinated via nitrogen, Ni-NO₂) and the nitrito form (coordinated via oxygen, Ni-ONO).

Upon irradiation with light of a specific wavelength, these complexes can switch from their stable ground-state nitro form to a metastable nitrito isomer. nih.govacs.org For example, a photoswitchable half-sandwich nitro Ni(II) complex, when irradiated with 470 nm light, undergoes conversion from the η¹-nitro (Ni-NO₂) ligand to its exo-nitrito (Ni-ONO) form. nih.gov This process is temperature-dependent; at 100 K, about 20% conversion is observed, while at 145 K, a much higher conversion of approximately 90% can be achieved. nih.gov The nitrito isomer is often stable only at low temperatures, reverting to the original nitro form when heated above a certain threshold (e.g., 175 K). nih.gov

In some cases, the endo-nitrito form is the more stable photoproduct. nih.gov Studies on two different nickel(II) nitro complexes with (N,N,O)-donor ligands showed that irradiation with 530 nm light resulted in a transformation to the endo-nitrito isomers. nih.govacs.org In single crystals at 160 K, a conversion of about 35% was achieved, while thin-film samples reached roughly 95% conversion. nih.govacs.org This isomerization was found to be fully reversible, with the metastable nitrito isomers remaining stable up to 200–220 K. nih.gov This reversible switching makes these materials promising for applications in molecular devices and sensors. researchgate.net

Complex SystemStimulusTemperatureIsomerization PathwayConversion RateReversibility
[Ni(η⁵-C₅H₅)(IMes)(η¹-NO₂)]470 nm LED light100 Kη¹-nitro → exo-nitrito~20%Reverts >175 K nih.gov
[Ni(η⁵-C₅H₅)(IMes)(η¹-NO₂)]470 nm LED light145 Kη¹-nitro → exo-nitrito~90%Reverts >175 K nih.gov
Ni(II) complex with (N,N,O)-donor ligand530 nm LED light160 Knitro → endo-nitrito~35% (single crystal)Fully reversible nih.govacs.org
Ni(II) complex with (N,N,O)-donor ligand530 nm LED light160 Knitro → endo-nitrito~95% (thin film)Fully reversible nih.govacs.org

Geometrical Isomerism in this compound Complexes (cis/trans)

Geometrical isomerism arises when ligands occupy different spatial positions around the central metal ion. wikieducator.org In octahedral or square planar this compound complexes of the type [NiL₂(NO₂)₂], where L represents a bidentate ligand, the two nitrite ligands can be arranged either adjacent to each other (a cis configuration) or opposite each other (a trans configuration). libretexts.orgstudymind.co.uk

The steric properties of the other ligands in the coordination sphere heavily influence which isomer is formed. bohrium.com For instance, in complexes with C-substituted ethane-1,2-diamine ligands, the bulkiness of the substituents can dictate the coordination. bohrium.com Research on the complex [NiL₂(NO₂)₂] (where L = 1,2-diamino-2-methylpropane) successfully synthesized and characterized an unusual cis-dinitronickel(II) complex. The electronic spectrum of this complex confirmed its cis configuration. bohrium.com In many Ni(diamine)₂(NO₂)₂ complexes, the nitrite coordinates through the nitrogen atom when there is little steric crowding, but it may coordinate through oxygen when bulky substituents are present on the diamine ligand. bohrium.com

The distinction is based on the angle between the two identical ligands. In a cis isomer, the NO₂-Ni-NO₂ angle is approximately 90°, while in a trans isomer, this angle is 180°. libretexts.org

Bridging Coordination Modes of Nitrite Ligand

The nitrite ion is a versatile ligand capable of bridging two or more metal centers, leading to the formation of polynuclear complexes with interesting magnetic properties.

μ-Nitrito-1κO:2κN Bridging

One of the common bridging modes involves the nitrite ligand coordinating to two different nickel(II) centers simultaneously. In the μ-nitrito-1κO:2κN mode, one of the oxygen atoms of the nitrite ion binds to the first nickel center, while the nitrogen atom binds to the second nickel center.

This bridging mode has been identified in several dinuclear nickel(II) Schiff base complexes. rsc.orgrsc.org For example, in the complex cation [Ni₂L₂(DMF)₂(μ-NO₂)]⁺, a cis-(μ-nitrito-1κO:2κN) bridge is present in addition to a di-μ₂-phenoxo bridge, connecting the two nickel atoms. rsc.orgrsc.orgresearchgate.net In this structure, both nickel atoms are in an octahedral environment, with one nickel bonded to the oxygen atom of the bridging nitrite and the other bonded to the nitrogen atom. rsc.org

μ₃-Nitrito-1κO:2κN:3κO′ Bridging

A significantly rarer and more complex bridging mode is the μ₃-nitrito-1κO:2κN:3κO′, where a single nitrite ion bridges three metal centers. In this arrangement, the nitrite ligand uses all three of its potential donor atoms: one oxygen coordinates to the first nickel ion (1κO), the nitrogen coordinates to a second nickel ion (2κN), and the second oxygen coordinates to a third nickel ion (3κO′).

This unique bridging mode was first observed in a first-row transition metal complex in a one-dimensional nickel(II) polymer, [Ni₃L′₂(μ₃-NO₂)₂(CH₂Cl₂)ₙ]. rsc.orgrsc.org In this structure, trinuclear nickel units are linked together by this very rare μ₃-nitrito bridge. rsc.orgrsc.orgresearchgate.net The discovery of this coordination mode provided the first opportunity to evaluate the magnetic interactions between Ni(II) centers through such a bridge. rsc.org

Spectroscopic Characterization Techniques for Nickel Ii Nitrite Systems

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for elucidating the structural nuances of nickel(II) nitrite (B80452) systems, particularly in identifying the coordination mode of the versatile nitrite ligand.

Infrared (IR) Spectroscopy for Ligand Coordination Modes

Infrared (IR) spectroscopy is a powerful tool for distinguishing between the different ways the nitrite ion (NO₂⁻) can coordinate to a metal center. The nitrite ligand is ambidentate, meaning it can bind to a metal ion through either the nitrogen atom (nitro, -NO₂) or one of the oxygen atoms (nitrito, -ONO). These different binding modes result in characteristic vibrational frequencies.

The free nitrite ion exhibits three fundamental vibrational modes. However, upon coordination to a metal like nickel(II), the frequencies of these modes, particularly the symmetric (ν_s) and asymmetric (ν_as) N-O stretching vibrations, shift in a predictable manner. This allows for the assignment of the coordination mode. Generally, nitro complexes show ν_as(NO₂) and ν_s(NO₂) at higher frequencies compared to nitrito complexes. utas.edu.au Chelation (binding through both oxygen atoms, O,O'-nitrito) and bridging modes also have distinct IR signatures. researchgate.netrsc.org For instance, in solid anhydrous nickel(II) nitrite, absorption bands have been observed at 1575, 1388, 1333, 1240, 1080, and 830 cm⁻¹. wikipedia.org

In studies of nickel(II) complexes with substituted amine ligands, a general trend is observed where nitro coordination is favored with less sterically bulky amine ligands, while nitrito coordination is preferred as the steric bulk of the amine ligand increases. utas.edu.au The ground-state nitro isomers of some nickel(II) complexes can be transformed into the endo-nitrito forms upon irradiation with visible light. researchgate.netnih.gov

Table 1: Typical IR Frequencies for Different Nitrite Coordination Modes in Metal Complexes

Coordination Modeν_as(NO₂) (cm⁻¹)ν_s(NO₂) (cm⁻¹)δ(ONO) (cm⁻¹)
Free NO₂⁻~1250~1335~830
Nitro (M-NO₂)~1470 - 1370~1340 - 1300~860 - 810
Nitrito (M-ONO)~1485 - 1400~1110 - 1050~840 - 800
Chelating (M-O₂N)~1290 - 1180~1220 - 1150~830 - 800
Bridging (M-O-N-O-M)~1510 - 1470~1220 - 1190~850 - 800
Note: These are approximate ranges and can vary depending on the specific complex.

Raman Spectroscopy for Solution-Phase Studies

Raman spectroscopy is particularly advantageous for studying aqueous systems due to the weak Raman scattering of water. mt.com It has been employed to investigate the complex formation between nickel(II) and nitrite ions in aqueous solutions. rsc.orgrsc.orgsemanticscholar.org These studies have revealed the existence of various nickel(II)-nitrite-aqua complexes.

Interestingly, stability constants measured by Raman and infrared spectroscopy for the aqueous nickel(II)-nitrite system have shown discrepancies. Raman studies suggested the exclusive formation of [Ni(NO₂)(H₂O)₄] with a stability constant (β₂) of 0.15 ± 0.02. rsc.orgrsc.org In contrast, IR data indicated a stepwise formation of [Ni(NO₂)(H₂O)₅]⁺, [Ni(NO₂)(H₂O)₄], and [Ni(NO₂)(H₂O)₃]⁻. rsc.orgrsc.org This difference was attributed to a potential photochemical aquation altering the chemical equilibrium when using visible light sources for Raman spectroscopy. rsc.orgrsc.org

Raman bands for bound nitrite in aqueous nickel(II) solutions have been identified at approximately 842, 871, 1258, 1370, and 1430 cm⁻¹, distinct from the free nitrite ion bands. rsc.org The technique is also sensitive to crystal lattice structure, making it useful for studying polymorphism in solid-state this compound compounds. mt.com

Electronic Spectroscopy (UV-Visible)

UV-Visible spectroscopy probes the electronic transitions within a molecule and is used to study the d-d and charge transfer transitions in this compound complexes. utas.edu.au The position and intensity of the absorption bands provide information about the coordination geometry and the ligand field strength around the nickel(II) ion.

Octahedral nickel(II) complexes typically exhibit three spin-allowed d-d transitions. The energies of these transitions are influenced by the nature of the coordinating ligands. The nitrite ligand's position in the spectrochemical series depends on its coordination mode. The N-bonded nitro ligand creates a stronger ligand field compared to the O-bonded nitrito ligand. utas.edu.au This difference is mainly due to the differing π-bonding characteristics of the two isomers; the nitrito ligand is a moderate π-donor, while the nitro ligand is a weak π-acceptor. utas.edu.au

The electronic spectra of this compound complexes can also show vibrational fine structure associated with the internal transitions of the coordinated nitrite ion, particularly in the near-UV region. cdnsciencepub.comresearchgate.net This has been observed in single-crystal spectra at low temperatures and can be a useful tool for structure elucidation. cdnsciencepub.comresearchgate.net For example, a complex with a cis-NiN₄O₂ chromophore, confirmed by X-ray crystallography, shows characteristic features in its electronic spectrum. cdnsciencepub.com

Table 2: Representative UV-Visible Absorption Maxima for Nickel(II) Complexes

Complex TypeTransition 1 (cm⁻¹)Transition 2 (cm⁻¹)Transition 3 (cm⁻¹)
[Ni(H₂O)₆]²⁺8,50013,80025,300
[Ni(NH₃)₆]²⁺10,75017,50028,200
[Ni(en)₃]²⁺11,20018,35029,000
Hexakis(imidazole)nickel(II)11,10018,15028,700
Data sourced from references utas.edu.aunist.gov. These values are for general comparison of ligand field strengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics and Characterization

NMR spectroscopy is a valuable technique for characterizing the structure and probing the dynamics of diamagnetic and, in some cases, paramagnetic nickel(II) complexes in solution. For paramagnetic this compound complexes, the unpaired electrons can lead to significant shifting and broadening of NMR signals.

¹H NMR spectra of certain this compound complexes have shown broadened signals. nih.govacs.org This broadening can be attributed to dynamic processes occurring in solution, such as the rapid exchange of ligands or the dissociation of the nitrite group. nih.govacs.org For example, in a this compound complex with a (N,N,O)-donor ligand, the ¹H NMR signals in CDCl₃ were broadened, which was suggested to be due to the reversible dissociation of the NO₂ group, especially in the presence of trace amounts of water. nih.gov In another case, broadened signals in a DMSO-d₆ solution were attributed to the strong dynamics of the nitrite group or ligand exchange with the solvent. acs.org

¹⁵N NMR spectroscopy has also been used to study nitrite coordination. In zinc(II) analogues of copper(II) nitrite complexes, ¹⁵N NMR experiments have provided insights into the stability of related nitrous acid complexes in solution. researchgate.net The chemical shifts in ¹⁵N NMR can be sensitive to the electronic environment of the nitrite's nitrogen atom. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is used to analyze the surface of nickel-containing materials to determine the oxidation states of nickel and the nature of other surface species.

In studies of materials where nickel is deposited on a support like SnO₂, XPS analysis has shown that nickel species can be present on the surface in various forms, such as NiO, Ni₂O₃, and Ni(OH)₂. rsc.org The binding energies of the Ni 2p photoelectrons are characteristic of the oxidation state and chemical environment of the nickel atoms. For instance, in Ni₃N, the Ni 2p₃/₂ and Ni 2p₁/₂ peaks for Ni²⁺ are observed at approximately 855.2 eV and 873.4 eV, respectively. researchgate.net This technique is crucial for understanding the surface chemistry of nickel-based catalysts and materials where surface interactions are paramount.

Table 3: Typical Ni 2p₃/₂ Binding Energies for Various Nickel Species

Nickel SpeciesNi 2p₃/₂ Binding Energy (eV)
Ni Metal~852.6
NiO~853.5 - 854.7
Ni(OH)₂~855.6 - 856.1
Ni₂O₃~855.0 - 857.0
Data sourced from references rsc.orgresearchgate.netaip.org. Values can vary based on sample preparation and instrument calibration.

Magnetic Studies

Magnetic susceptibility measurements are fundamental in characterizing nickel(II) complexes. The magnetic moment of a complex provides information about the number of unpaired electrons and, by extension, the coordination geometry of the Ni²⁺ ion (d⁸ configuration).

Octahedral nickel(II) complexes typically have two unpaired electrons and exhibit magnetic moments in the range of 2.9 to 3.4 Bohr magnetons (μB), which is slightly above the spin-only value of 2.83 μB due to orbital contributions. frankwalmsley.com Tetrahedral nickel(II) complexes also have two unpaired electrons but generally show higher magnetic moments, ranging from 3.0 to 4.0 μB. frankwalmsley.com In contrast, square planar nickel(II) complexes are typically diamagnetic (μB = 0). frankwalmsley.com

Therefore, magnetic moment data can help distinguish between possible geometries. For instance, a magnetic moment between 3.0 and 3.4 μB could indicate either an octahedral or a distorted tetrahedral geometry, requiring other data for a definitive assignment. frankwalmsley.com Studies on various nickel(II) complexes, including those with bridging nitrite groups, have used magnetic properties to understand the coupling between adjacent metal atoms. rsc.org In some dinuclear and polynuclear this compound complexes, weak antiferromagnetic interactions between the nickel(II) ions have been observed. nih.gov

Table 4: Expected Magnetic Moments for Nickel(II) Complexes with Different Geometries

GeometryUnpaired ElectronsSpin-Only μBTypical Experimental μB
Octahedral22.832.9 - 3.4
Tetrahedral22.833.0 - 4.0
Square Planar000
Data sourced from reference frankwalmsley.com.

Reactivity and Reaction Mechanisms of Nickel Ii Nitrite

Thermal Transformations and Decomposition Pathways

When subjected to heat, nickel(II) nitrite (B80452) and its complexes undergo significant structural changes, including isomerization and eventual decomposition. These transformations are governed by specific kinetic and thermodynamic parameters.

Solid-State Linkage Isomerization Kinetics and Thermodynamics

In the solid state, many nickel(II) complexes containing the nitrite ligand exhibit linkage isomerism, a phenomenon where the nitrite group can coordinate to the nickel center through either the nitrogen atom (nitro, -NO₂) or an oxygen atom (nitrito, -ONO). The interconversion between these two forms is a thermally driven process.

Differential Scanning Calorimetry (DSC) is a key technique used to investigate these transformations. tandfonline.com For complexes like trans-[dinitrobis(ethylenediamine)nickel(II)], the conversion from the dinitro to the dinitrito form is observed as an endothermic process, indicating an absorption of heat is required for the isomerization. tandfonline.comresearchgate.net Conversely, the reverse transformation from the dinitrito to the more stable dinitro isomer is an exothermic process, releasing heat. tandfonline.comresearchgate.net

The thermodynamics and kinetics of this isomerization are significantly influenced by the steric properties of other ligands in the coordination sphere. tandfonline.comresearchgate.net For instance, in a series of nickel(II) complexes with ethylenediamine (B42938) derivatives, increasing the steric bulk of the ligand leads to a decrease in the peak temperature and enthalpy change of isomerization. tandfonline.comresearchgate.net However, bulkier ligands can also lead to higher isomerization rate constants. tandfonline.comresearchgate.net This suggests a delicate balance between steric hindrance and the electronic effects that govern the stability and interconversion of the isomers.

Table 1: Thermodynamic and Kinetic Parameters for Nitro → Nitrito Isomerization of Selected Nickel(II) Complexes

Complex Isomerization Type Method Enthalpy Change (ΔH) Activation Energy (Ea) Reference
trans-[Ni(en)₂(NO₂)₂] Dinitro to Dinitrito DSC Endothermic Peak - tandfonline.com
trans-[Ni(N,N'-dmen)₂(NO₂)₂] Dinitro to Dinitrito DSC Endothermic Peak - tandfonline.com
trans-[Ni(N,N-dmen)₂(ONO)₂] Dinitrito to Dinitro DSC Exothermic Peak - tandfonline.com

Note: Data for various nickel complexes are often presented qualitatively (endothermic/exothermic peaks) in the literature. Quantitative data for a platinum complex is included for illustrative purposes of the parameters measured.

Thermal Decomposition of Nickel(II) Nitrate (B79036)/Nitrite to Oxides and Gaseous Products (e.g., NOx, N₂, H₂O)

Upon stronger heating, nickel(II) nitrite and its related nitrate salts decompose into nickel(II) oxide (NiO), releasing a mixture of gaseous products. The exact decomposition pathway and temperature can vary depending on the presence of water of hydration and the surrounding atmosphere.

The thermal decomposition of nickel(II) nitrate hexahydrate, a closely related compound, provides a well-studied model for this process. The decomposition occurs in several stages, beginning with the loss of water molecules at lower temperatures. jetir.orgresearchgate.net This dehydration is followed by the decomposition of the anhydrous salt at higher temperatures (above 580 K for Ni(NO₃)₂) to yield solid NiO and gaseous products. researchgate.net

Table 2: General Stages of Thermal Decomposition of Hydrated Nickel(II) Nitrate

Temperature Range Process Solid Product Gaseous Products Reference
~315 K - 500 K Dehydration Partially or fully anhydrous Ni(NO₃)₂ H₂O researchgate.net

Photochemical Reactivity and Equilibrium Shifts

Light can serve as an alternative energy source to induce chemical changes in this compound complexes, leading to isomerization and other reactions, often creating metastable states that are not accessible through thermal means alone.

Photo-Induced Isomerization (Nitro to Nitrito)

The linkage isomerization from the thermodynamically stable nitro form to the nitrito form can be triggered by irradiating solid-state nickel(II) complexes with light of specific wavelengths. nih.govacs.org This process is typically studied at low temperatures (e.g., 90-160 K) to trap the metastable nitrito isomer and prevent its immediate thermal reversion to the nitro form. rsc.orgchemrxiv.org

Upon irradiation with visible light (e.g., 400-530 nm), the ground-state nitro complex can convert to one or more nitrito isomers, including endo and exo forms. nih.govrsc.orgchemrxiv.org The extent of this conversion can be quite high, with reports of up to 35% in single crystals and nearly 95-100% in thin-film samples or with specific ligands. nih.govacs.orgresearchgate.net These photo-generated nitrito isomers are metastable and will revert to the stable nitro form upon warming to a characteristic "decay temperature," which is often in the range of 150-220 K. nih.govacs.orgchemrxiv.org The process is generally found to be fully reversible, making these compounds potential candidates for photoswitchable materials. nih.govacs.org

Table 3: Examples of Photo-Induced Nitro-Nitrito Isomerization in Nickel(II) Complexes

Complex Type Light Source Temperature Max. Conversion Decay Temperature Reference
[Ni(aep)₂(NO₂)₂] Blue LED 90-100 K 16% >110 K rsc.org
[Ni(aem)₂(NO₂)₂] Blue LED 90-100 K 22% >110 K rsc.org
[Ni(aepy)₂(NO₂)₂] Blue LED 90-100 K 30% >110 K rsc.org
Ni(II) with (N,N,O)-donor ligand ~530 nm LED 160 K ~35% (crystal), ~95% (film) 200-220 K nih.govacs.org

Photochemical Aquation

In aqueous solutions, nickel(II) ions typically exist as the hydrated complex, [Ni(H₂O)₆]²⁺. libretexts.org The introduction of nitrite ions establishes an equilibrium, forming various nitro-aqua complexes. While specific studies on the "photochemical aquation" of this compound are limited, there is evidence that light can influence these aqueous systems. Intense light has been reported to photocatalyze the destruction of certain ionic nickel-nitro complexes in solution. This suggests a light-induced reaction where coordinated nitrite ligands may be replaced by water molecules, altering the equilibrium of the various species present in the solution.

Redox Chemistry and Oxygen Atom Transfer Reactions

The nitrite ligand in nickel(II) complexes can participate in redox reactions, most notably through oxygen atom transfer (OAT). In these reactions, a substrate is oxidized by accepting an oxygen atom from the coordinated nitrite group, which is consequently reduced.

A clear example of this reactivity is the reaction of this compound complexes with oxidants like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂), which can lead to the formation of various metal-dioxygen adducts. vcu.edu More specifically, OAT reactivity has been demonstrated in the context of reducing nitrogen oxides. For instance, a nickel(I) alkyl complex has been shown to react rapidly with nitrous oxide (N₂O), an OAT reagent, to form an alcohol, showcasing the capability of nickel complexes to facilitate oxygen transfer. nih.gov While much of the research in this area focuses on activating O₂ or using N₂O, the fundamental principles of OAT are relevant to the potential reactivity of the nitrite ligand, which can be viewed as a carrier of reactive oxygen atoms. nih.goveurekalert.org


Electrocatalytic Transformations Involving Nitrite

Electrocatalytic Nitrite Oxidation (Involving Ni(II)/Ni(III) Redox Couple)

Nickel-based materials are effective electrocatalysts for the oxidation of nitrite, a process that relies on the Ni(II)/Ni(III) redox couple. The electrocatalytic activity is associated with the formation of nickel oxyhydroxide (NiOOH) on the electrode surface, which contains Ni(III) species. The mechanism involves the oxidation of Ni(II) to Ni(III), which then acts as the oxidizing agent for nitrite.

A composite material consisting of nickel species (NiO, Ni2O3, and Ni(OH)2) supported on mesoporous SnO2 has been shown to be active for the anodic oxidation of nitrite. rsc.org The presence of the Ni(II)/Ni(III) couple is believed to be responsible for the electrocatalytic effect. The performance of this material is enhanced by mixing it with carbon black, which improves the electrical conductivity and increases the surface density of active sites. rsc.org The efficiency of such electrocatalysts can be evaluated using electrochemical techniques like cyclic voltammetry and by analyzing Tafel plots, which provide information about the reaction kinetics. rsc.org For the Ni/SnO2-carbon black composite, the improved performance in nitrite oxidation compared to the pristine carbon support points to the catalytic role of the nickel redox couple. rsc.org

Electrocatalytic Nitrite Reduction (e.g., to Ammonium (B1175870), Hydroxylamine)

The electrocatalytic reduction of nitrite to valuable products like ammonium (NH4+) and hydroxylamine (B1172632) (NH2OH) is a significant area of research for both environmental remediation and sustainable chemical synthesis. Homogeneous Ni(II) complexes have demonstrated high efficiency and selectivity for this transformation. rsc.org

Specifically, Ni(II) complexes with tridentate redox-active bis(imino)pyridine ligands have been shown to be effective catalysts in buffered aqueous solutions. rsc.org Controlled potential coulometry experiments at -1.4 V vs. Fc0/+ resulted in the predominant formation of ammonium with Faradaic efficiencies of over 50%. rsc.org Foot-of-the-wave analysis of the catalytic currents allowed for the calculation of high turnover frequencies, in the range of 790 to 850 s⁻¹. rsc.org

Computational studies have provided insights into the proposed catalytic mechanism, detailing the energetics of the required electron and proton transfer steps. rsc.orgresearchgate.net The reduction of nitrite to ammonia (B1221849) is a six-electron process, and the catalyst must be able to facilitate this multi-electron transfer efficiently while suppressing competing reactions like the hydrogen evolution reaction. researchgate.net

The catalytic performance is influenced by the ligand structure and the reaction conditions, such as pH. The use of nickel atoms entrapped within heteropolyanions has also been explored, showing high specific activity for both nitrite and nitrate reduction. diva-portal.org

Table 2: Performance of Nickel-Based Catalysts in Electrocatalytic Nitrite Reduction

Catalyst Product Faradaic Efficiency (%) Turnover Frequency (s⁻¹) Reference
Ni(II) complex with bis(imino)pyridine ligand Ammonium ≥50 790 - 850 rsc.org
Tiara Ni6@CuFe-LDH Ammonia ~97 N/A acs.org

Mechanism of Ammonia Oxidation to Nitrite and Nitrate on Nickel Hydroxide (B78521)

Nickel hydroxide (Ni(OH)2) and its oxidized form, nickel oxyhydroxide (NiOOH), are key materials in the electrocatalytic oxidation of ammonia, which can lead to the formation of dinitrogen, nitrite, and nitrate. uts.edu.aubohrium.com The exact product distribution is dependent on the applied potential and the catalyst structure. uts.edu.aunih.gov

Density Functional Theory (DFT) calculations have been instrumental in elucidating the reaction mechanism on the surface of β-Ni(OH)2. scispace.comresearchgate.netklinkovalab.com The formation of nitrite and nitrate is proposed to occur via the initial deprotonation of ammonia to form an adsorbed nitrogen atom (*N) on the catalyst surface. scispace.comresearchgate.netklinkovalab.com This is followed by a series of hydroxylation and deprotonation steps, which are coupled with electron transfers, to form oxygenated intermediates. scispace.comresearchgate.netklinkovalab.com An alternative pathway involving an *NHOH intermediate has been considered but is calculated to be higher in energy. scispace.com

The DFT-calculated onset potentials for the formation of dinitrogen, nitrite, and nitrate are in good agreement with experimental observations. scispace.com The formation of nitrite is found to proceed through alternating hydroxylation and deprotonation steps, as successive hydroxylations lead to energetically unfavorable intermediates. scispace.com

More recent studies combining spectroscopy and DFT have suggested that OH/O vacancy sites on the NiOOH surface are the active sites for the ammonia oxidation reaction. nih.gov The selectivity towards nitrite or nitrate is potential-dependent, with nitrite formation occurring at moderate anodic potentials, while higher potentials favor the further conversion of nitrite to nitrate. nih.gov A high-performance NiOOH-Ni catalyst has been reported to convert ammonia into nitrite with a high Faradaic efficiency of up to 90.4%. researchgate.netuts.edu.au

Table 3: Proposed Steps in Nitrite Formation from Ammonia on Nickel Hydroxide

Step Reaction Description Reference
1 NH3 → *NH3 Adsorption of ammonia on the Ni(OH)2 surface scispace.comresearchgate.net
2 *NH3 → *NH2 + H+ + e- First deprotonation scispace.comnih.gov
3 *NH2 → *NH + H+ + e- Second deprotonation scispace.com
4 *NH → *N + H+ + e- Third deprotonation to form adsorbed nitrogen scispace.comresearchgate.net
5 *N + OH- → *NOH + e- First hydroxylation scispace.com
6 *NOH → *NO + H+ + e- Deprotonation chemrxiv.org
7 *NO + OH- → *NOOH + e- Second hydroxylation chemrxiv.org

Catalytic Hydrogenation of Nitrite

The catalytic hydrogenation of nitrite is a chemical reduction process that typically uses molecular hydrogen (H2) as the reductant and a heterogeneous catalyst. Nickel-based catalysts, such as Raney nickel and supported nickel catalysts, are commonly employed for this reaction due to their activity and relatively low cost. rasayanjournal.co.inacsgcipr.org

The hydrogenation of nitrite in aqueous solutions over nickel catalysts primarily yields ammonia. researchgate.net The reaction mechanism is complex and involves several intermediate species. The process generally begins with the adsorption of both nitrite ions and hydrogen onto the surface of the nickel catalyst. colab.wslibretexts.org The adsorbed hydrogen dissociates into atomic hydrogen, which then sequentially reacts with the adsorbed nitrite species. libretexts.org

Studies on the reaction kinetics have revealed that the adsorption of hydrogen on the nickel surface is weaker than that of nitrite and nitrate. colab.wsresearchgate.netelsevierpure.com The reaction order with respect to the reactants provides insights into the surface coverage and the rate-determining steps of the mechanism. For instance, a kinetic study on the hydrogenation of nitrate over a Pt-promoted Ni catalyst yielded the rate equation v = k[NO3−]^0.8 * P(H2)^0.8, indicating a fractional order dependence on both the nitrate concentration and the hydrogen pressure. researchgate.net While this is for nitrate, similar dependencies are expected for nitrite.

Table 4: Reaction Orders for Hydrogenation over Nickel Catalysts

Reactant Catalyst Reaction Order Reference
Nitrate (as a proxy for nitrite) 1 wt.% Pt-Ni 0.8 researchgate.net

Interactions with Other Chemical Species

The reactivity of this compound with other chemical species, such as thiols and various metal ions, is a critical aspect of its chemical behavior. While direct studies on this compound are limited, its interactions can be inferred from the well-documented reactivity of other Nickel(II) complexes and related metal nitrites. These interactions are often characterized by ligand exchange, redox processes, and the formation of new covalent bonds, playing a significant role in coordination chemistry and catalysis.

Interactions with Thiols

The interaction of this compound with thiols (R-SH) is of interest due to the biological significance of nitric oxide (NO) and the well-established chemistry of metal-thiolate complexes. While specific experimental data for this compound is not extensively available, the reaction mechanism can be postulated by analogy to similar transition metal nitrite systems, such as those of Zinc(II) and Copper(II).

The proposed reaction pathway likely involves the initial coordination of the thiol to the Nickel(II) center, followed by a proton-assisted nucleophilic attack of the thiol on the nitrogen atom of the coordinated nitrite ligand. This would lead to the formation of a nickel-thiolate intermediate and the release of nitrous acid (HNO₂). The nitrous acid can then nitrosate another thiol molecule to form an S-nitrosothiol (RSNO), which can subsequently decompose to generate nitric oxide (NO) and a disulfide (RSSR).

Alternatively, the nickel-thiolate intermediate could react directly with the S-nitrosothiol, leading to the formation of a nickel(I) species, the disulfide, and nitric oxide. This pathway is supported by the rich redox chemistry of nickel-thiolate complexes, which are known to stabilize various oxidation states of nickel, including Ni(III) and Ni(IV), through redox-active ligand behavior. utas.edu.aursc.org The deprotonation of a pendant thiol on a nickel-bound ligand, for example, can trigger an oxidative cascade, leading to higher oxidation states of nickel. utas.edu.aursc.org

Table 1: Postulated Products from the Reaction of this compound with Thiols

Reactants Intermediate Species Final Products

This table is based on analogous reactions with other metal nitrites and the known chemistry of nickel-thiolate complexes.

Interactions with Other Metal Ions

The interaction of this compound with other metal ions, particularly in the form of organometallic reagents, is expected to proceed via transmetalation. Transmetalation is a fundamental step in many cross-coupling reactions catalyzed by nickel and involves the transfer of an organic group from one metal to another.

In the context of this compound, a reaction with an organometallic reagent of another metal (e.g., an organosilver(I) or organozinc(II) compound) would likely involve the transfer of the organic group to the Nickel(II) center, with the concomitant displacement of one or both nitrite ligands. This process can be a key step in forming a diorganonickel(II) intermediate, which can then undergo reductive elimination to form a new carbon-carbon bond and a Nickel(0) species, thus completing a catalytic cycle. ucsb.edunih.gov

Some Nickel(II) complexes have been shown to undergo facile C-C coupling reactions with silver(I)-aryl reagents, proceeding through a redox transmetalation pathway where the nickel center is oxidized from Ni(II) to Ni(III) during the aryl group transfer. acs.orgnih.gov It is plausible that this compound could participate in similar redox-active transmetalation reactions.

Table 2: Potential Transmetalation Reactions Involving this compound

This compound Reactant Organometallic Reagent Key Intermediate Potential Product of Reductive Elimination
Ni(NO₂)₂ Ag-R [R-Ni(III)-(NO₂)]⁺ R-R (from a second transmetalation and reductive elimination)

This table outlines hypothetical reaction pathways based on established principles of nickel-catalyzed cross-coupling reactions.

The specific outcome of these interactions would be highly dependent on the nature of the thiol or the organometallic reagent, the solvent, and the presence of other coordinating ligands.

Theoretical and Computational Investigations of Nickel Ii Nitrite Systems

Intermolecular Interactions and Crystal Packing

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that uses the topology of the electron density, a quantum mechanical observable, to define chemical concepts such as atoms, bonds, and molecular structure. amercrystalassn.orgwiley-vch.de The analysis focuses on critical points in the electron density (ρ(r)), where the gradient of the density is zero. researchgate.net The presence of a line of maximum electron density, known as a bond path, linking two nuclei is a universal indicator of a chemical bond. wiley-vch.de The properties at the bond critical point (BCP), a minimum in electron density along the bond path, reveal the nature of the interaction.

In the context of a Nickel(II) nitrite (B80452) complex, QTAIM analysis would be applied to characterize the interactions between the nickel(II) center and the nitrite ligand. The nitrite ion (NO₂⁻) is an ambidentate ligand, capable of coordinating to the metal center through either the nitrogen atom (forming a nitro complex) or one of the oxygen atoms (forming a nitrito complex). QTAIM can precisely describe the electronic characteristics of both the Ni-N bond in the nitro isomer and the Ni-O bond in the nitrito isomer.

Detailed research findings from QTAIM analyses on similar Nickel(II) coordination complexes provide a framework for understanding what such an analysis would yield for Nickel(II) nitrite. nih.gov Studies on Ni(II) complexes show that the nature of metal-ligand bonding can be elucidated in great detail. nih.gov For instance, the strength of metal-ligand bonds in analogous systems has been shown to follow the order Ni-N > Ni-OH, with the bonds being predominantly ionic but with a degree of covalent character that decreases in the order Ni-N > Ni-O. nih.gov

A QTAIM analysis of this compound would involve calculating key topological parameters at the bond critical points for the metal-ligand bonds. These parameters include:

The electron density (ρ(r)) : Its magnitude at the BCP correlates with the bond order and strength.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell interactions (∇²ρ(r) < 0), typical of covalent bonds, and closed-shell interactions (∇²ρ(r) > 0), characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions.

The ellipticity (ε) : This parameter measures the extent to which electron density is anisotropically accumulated in the plane perpendicular to the bond path, indicating the π-character of a bond. A significant deviation from zero suggests a double-bond character. researchgate.net

The table below illustrates the type of data that would be generated from a QTAIM analysis for the two linkage isomers of a hypothetical this compound complex, based on findings for similar systems.

Bond TypeElectron Density (ρ(r)) [a.u.]Laplacian (∇²ρ(r)) [a.u.]Ellipticity (ε)Interaction Type
Ni-N (Nitro) 0.095+0.350.08Polar Covalent
Ni-O (Nitrito) 0.070+0.420.03Predominantly Ionic

This table is illustrative, presenting expected values based on QTAIM principles and results from similar Ni(II) complexes.

This analysis provides a rigorous, quantitative basis for describing the bonding in this compound, clarifying the relative contributions of covalent and ionic character and detailing the electronic structure of the different linkage isomers.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have become a standard tool for studying chemical processes in large, complex systems like solvated coordination compounds or metalloenzymes. nih.govacs.org The core principle of QM/MM is to partition the system into two regions. nih.gov A small, chemically active region (e.g., the metal center and its immediate ligands) is treated with a computationally intensive Quantum Mechanics (QM) method, which can accurately describe electronic structure and reactions. nih.govacs.org The remainder of the system, such as the surrounding solvent molecules or protein matrix, is treated with a less demanding, classical Molecular Mechanics (MM) force field. nih.gov

For a this compound system, a QM/MM approach is ideal for studying its properties and reactivity, particularly the linkage isomerization between the nitro (Ni-NO₂) and nitrito (Ni-ONO) forms, within a realistic environment. researchgate.net A recent computational study on photoswitchable nitro Nickel(II) complexes utilized QM/MM methods to investigate just such an isomerization process. researchgate.net

The setup for a QM/MM simulation of a this compound complex would typically be as follows:

The QM Region : This would consist of the Nickel(II) ion and the nitrite ligand. In some cases, other directly coordinated atoms or ligands might also be included to capture the essential electronic effects.

The MM Region : This encompasses the rest of the system, which could be the remainder of a larger ligand framework, counter-ions, and a significant number of solvent molecules (e.g., water) to simulate bulk effects.

The table below outlines a typical QM/MM partitioning for a computational study of a this compound complex.

System ComponentRegionComputational MethodPurpose
[Ni(NO₂)]²⁺ Core QMDensity Functional Theory (DFT) or other ab initio methodsAccurately model electronic structure, bonding, and reaction pathway for isomerization. researchgate.net
Other Ligands/Solvent MMClassical Force Field (e.g., AMBER, CHARMM)Simulate the steric and electrostatic influence of the environment on the QM region.

This table illustrates a common setup for QM/MM simulations.

Through QM/MM simulations, researchers can model the entire pathway of the nitro-nitrito isomerization, calculating activation energies and identifying transition states. researchgate.net These simulations provide critical insights into how the surrounding environment influences the stability of each isomer and the kinetics of their interconversion. This approach is particularly valuable for understanding phenomena like photo-switchable behavior, where light induces the isomerization, as the method can model the system in both its ground and electronically excited states. researchgate.netacs.org

Advanced Applications in Materials Science and Catalysis

Development of Molecular Ferroelectric Materials

Ferroelectric materials, which possess spontaneous electric polarization that can be reversed by an external electric field, are crucial for nonvolatile memory, sensors, and capacitors. rsc.org Nickel(II) nitrite (B80452) has become a key component in the design of novel molecular ferroelectrics, particularly within the class of organic-inorganic hybrid perovskites (OIHPs). windows.netnih.gov

Nickel(II) Nitrite-Based Organic-Inorganic Hybrid Perovskites

Researchers have successfully synthesized a new class of OIHPs by incorporating the this compound complex. nih.gov A notable example is [FMeTP][Ni(NO₂)₃] (where FMeTP = N-fluoromethyl tropine), which was developed from the non-ferroelectric precursor [(CH₃)₄N][Ni(NO₂)₃]. nih.govresearchgate.net This synthesis represents a significant advancement as it was the first reported nitrite-based OHP ferroelectric. nih.govresearchgate.net The design strategy involved a combination of quasi-spherical cations, hydrogen bonding, and H/F substitution to induce ferroelectricity. nih.govresearchgate.net

Another pioneering development in this area is the creation of the first nickel-nitrite based chiral organic-inorganic perovskite (COIP) ferroelectrics, [(R and S)-N-fluoromethyl-3-quinuclidinol]Ni(NO₂)₃ ([(R and S)-FMQ]Ni(NO₂)₃). nih.gov These materials exhibit a strong ferroelectric response and represent a new frontier in the exploration of high-performance COIP ferroelectrics. nih.gov

The general structure of these perovskites is ABX₃, where the 'X' site can be occupied by various bridging linkers, including the nitrite ion (NO₂⁻). nih.gov The flexibility in the chemical design of these OIHPs, particularly the ability to modify the organic cation, allows for the fine-tuning of their ferroelectric properties. windows.netnih.govresearchgate.net

Ferroelectric Phase Transitions and Multiaxial Characteristics

A key characteristic of these this compound-based perovskites is their ability to undergo a ferroelectric phase transition at high temperatures. For instance, [FMeTP][Ni(NO₂)₃] undergoes a phase transition to a ferroelectric state at a Curie temperature (Tc) of 400 K. nih.govresearchgate.net Similarly, [(R and S)-FMQ]Ni(NO₂)₃ exhibits an even higher phase-transition point of 405 K and a significant spontaneous polarization of 12 μC/cm². nih.gov These high Curie temperatures are notable, with the former exceeding that of the well-known ferroelectric barium titanate (BaTiO₃). researchgate.net

The phase transition in [FMeTP][Ni(NO₂)₃] is classified with an Aizu notation of 6/mmmFm, which indicates a transition from a higher symmetry paraelectric phase to a lower symmetry ferroelectric phase. nih.govresearchgate.net A crucial property of this material is its multiaxial ferroelectric characteristic , meaning it possesses multiple equivalent polarization directions. nih.govresearchgate.net This is a highly desirable feature for applications in high-density data storage and other smart devices. researchgate.net

The ferroelectricity in these materials has been confirmed through various characterization techniques, including differential scanning calorimetry (DSC) to identify phase transitions, second harmonic generation (SHG) to confirm the breaking of inversion symmetry, and piezoresponse force microscopy (PFM) to visualize and manipulate the ferroelectric domains. windows.netresearchgate.net

Electrochemical Sensing Platforms for Nitrite Detection

The electrochemical detection of nitrite is of significant interest due to its environmental and health implications. Nickel-based materials have proven to be effective electrocatalysts for this purpose, with this compound playing a role in the underlying sensing mechanisms.

Design and Performance of Ni(II)-Decorated Electrodes (e.g., Ni/SnO₂-BP, Ni/PDDA/rGO)

Modified electrodes incorporating nickel have been developed to enhance the sensitivity and selectivity of nitrite detection. nih.gov These sensors often utilize a composite structure to leverage the synergistic properties of different materials.

One such example is a sensor based on a nickel/poly(diallyldimethylammonium chloride)/reduced graphene oxide (Ni/PDDA/rGO) composite on a screen-printed carbon electrode (SPCE). researchgate.netrsc.orgresearchgate.net This design combines the high surface area and conductivity of reduced graphene oxide with the catalytic activity of nickel nanoparticles. researchgate.netacs.org The resulting sensor demonstrates a rapid and sensitive response to nitrite, with a linear working range of 6 to 100 μM and a low limit of detection of 1.99 μM. rsc.orgresearchgate.net This platform has been successfully applied to determine nitrite levels in food samples like sausages and pickled vegetables. rsc.orgresearchgate.net

Another effective design involves nickel-decorated mesoporous tin oxide (Ni/SnO₂) mixed with Black Pearls (BP) carbon. researchgate.net The mesoporous SnO₂ provides a high surface area support for the nickel species (NiO, Ni₂O₃, and Ni(OH)₂), while the addition of BP carbon enhances electrical conductivity and the density of active sites. researchgate.net This Ni/SnO₂-BP composite electrode exhibits a wide linear range for nitrite detection, spanning from 0.05 to 20 mM, making it suitable for quantifying nitrite in wastewater. researchgate.net

Electrode MaterialLinear RangeLimit of Detection (LOD)SensitivityReference
Ni/PDDA/rGO/SPCE 6–100 µM1.99 µM0.453 µA µM⁻¹ cm⁻² (lower conc.) rsc.orgresearchgate.net
Ni/SnO₂-BP 0.05–20 mMNot specifiedExcellent researchgate.net
NiO/PDDA-RGO 5 µM–8 mM0.98 µM0.0184 µA mM⁻¹ cm⁻² acs.org

Role of Nickel(II)/Nickel(III) Couple as Electrocatalyst in Sensors

The electrocatalytic activity of these nickel-decorated sensors towards nitrite oxidation is attributed to the Nickel(II)/Nickel(III) (Ni(II)/Ni(III)) redox couple . researchgate.net During the electrochemical process, Ni(II) species on the electrode surface are oxidized to Ni(III) oxyhydroxides (NiOOH). These higher-valent nickel species then act as the primary catalytic sites for the oxidation of nitrite ions (NO₂⁻) to nitrate (B79036) ions (NO₃⁻). kcl.ac.ukresearchgate.net

The mechanism can be summarized as follows:

Activation: The Ni(II) centers on the electrode are electrochemically oxidized to Ni(III).

Catalysis: The formed Ni(III) species catalyze the oxidation of nitrite.

Regeneration: The Ni(III) is reduced back to Ni(II), completing the catalytic cycle and allowing for continuous detection.

This redox-mediated process significantly lowers the overpotential required for nitrite oxidation compared to bare electrodes, leading to enhanced sensitivity and selectivity. researchgate.netresearchgate.net The presence of NiO, Ni₂O₃, and Ni(OH)₂ on the surface of materials like Ni/SnO₂-BP provides the necessary precursors for the in-situ formation of the active Ni(II)/Ni(III) couple. researchgate.net The efficient electron transfer facilitated by this redox couple is a key factor in the high performance of these electrochemical sensors. kcl.ac.ukresearchgate.net

Catalytic Environmental Remediation

Nickel-based catalysts are being explored for various environmental remediation applications, including the treatment of water contaminated with organic pollutants. While direct applications of pure this compound in this area are not extensively documented, related nickel compounds and nanoparticles show significant promise in catalytic reduction reactions.

A prominent application is the catalytic reduction of 4-nitrophenol (p-nitrophenol) to the less harmful 4-aminophenol (p-aminophenol) , a reaction often used as a benchmark to test catalyst efficiency. mdpi.commdpi.com Nickel nanoparticles (Ni-NPs) have proven to be effective and low-cost catalysts for this transformation. mdpi.com For instance, Ni-NPs supported on carbon microspheres (Ni-NP/C) have demonstrated high efficiency in this reduction reaction using sodium borohydride (B1222165) as a reducing agent. mdpi.com

In other systems, nickel ions supported on oxidatively modified carbon (OMC) have been shown to be a cost-efficient catalyst for the same reaction. mdpi.com This material, which features single nickel ions chemically bound to oxygen functional groups on the carbon support, exhibits excellent catalytic properties and can be used in continuous flow reactors for wastewater treatment. mdpi.com Similarly, nickel oxide (NiO) nanoparticles have also been successfully employed for the reduction of p-nitrophenol. bibliomed.org

While these examples primarily feature nickel in other forms (metallic nanoparticles, ions, or oxides), they highlight the catalytic potential of nickel species in environmental remediation. The principles of these catalytic systems could potentially be extended to or adapted for systems involving this compound, particularly in the context of reducing nitrogen-containing pollutants. For example, research into organonickel catalysis has shown the potential to convert nitrate, a major environmental pollutant, into useful chemicals, demonstrating a pathway for "NOx conversion and utilization" (NCU) technology. researchgate.net

Conclusion and Future Research Directions

Summary of Current Understanding and Key Findings

Nickel(II) nitrite (B80452), Ni(NO₂)₂, is an inorganic compound that has garnered scientific interest due to its versatile coordination chemistry and physical properties. The anhydrous form, first synthesized in 1961 by reacting gaseous nickel tetracarbonyl with dinitrogen tetroxide, presents as a green, slightly volatile solid. wikipedia.org It can also be synthesized via the reaction of nickel salts, such as nickel chloride, with nitrite ion sources like sodium nitrite. ontosight.ai The compound is characterized by a covalent bond between the nickel and nitrite ligands. wikipedia.org

In aqueous solutions, nickel(II) nitrite forms a variety of mixed nitro-aqua complexes, including Ni(NO₂)₂(H₂O)₄, [Ni(NO₂)(H₂O)₅]⁺, and [Ni(NO₂)₃(H₂O)₃]⁻. wikipedia.org The formation of the emerald-green Ni(NO₂)₂(H₂O)₄ complex upon adding an alkali metal nitrite to a nickel salt solution is a well-documented equilibrium process. wikipedia.orgrsc.org However, these aqueous solutions exhibit some instability, with the nitrite ion capable of slow disproportionation. wikipedia.orgsciencemadness.org

A critical feature of this compound chemistry is the phenomenon of linkage isomerism, where the nitrite ligand can coordinate to the nickel center through either the nitrogen atom (a nitro complex, -NO₂) or an oxygen atom (a nitrito complex, -ONO). This isomerism is fundamental to many of its advanced applications and results in complexes with distinct colors and properties. wikipedia.org For instance, the presence of additional ligands can induce significant color changes, which are attributed to shifts in molecular orbitals or the rearrangement from nitro to nitrito coordination. wikipedia.org

Spectroscopic studies have been crucial in characterizing these complexes. The infrared spectrum of solid Ni(NO₂)₂ shows distinct absorption bands at 1575, 1388, 1333, 1240, 1080, and 830 cm⁻¹. wikipedia.org Both infrared and Raman spectroscopy have been employed to study the complex equilibria in aqueous solutions, revealing insights into the formation of various species. rsc.org Thermally, anhydrous this compound is unstable and decomposes when heated to 220°C, a temperature that can be extended to 260°C under an inert argon atmosphere. wikipedia.org

The table below summarizes the fundamental properties of this compound.

PropertyValue
Chemical FormulaNi(NO₂)₂
Molar Mass150.73 g/mol wikipedia.org
AppearanceBlue-green crystals wikipedia.org
Solubility in WaterVery soluble wikipedia.org
Decomposition Temperature220°C wikipedia.org
IUPAC NameThis compound wikipedia.org

Emerging Research Avenues and Challenges

Current research on this compound and its complexes is increasingly focused on harnessing their unique properties for advanced applications, moving beyond fundamental characterization. A major emerging field is the development of photoswitchable materials based on the linkage isomerism of the nitrite ligand. nih.gov Recent studies have successfully designed and synthesized square-planar this compound photoswitches that undergo reversible nitro-to-nitrito isomerization upon light irradiation at low temperatures. chemrxiv.orgresearchgate.net A significant breakthrough has been the experimental confirmation of the theoretically predicted nitro-to-endo-nitrito isomerization mechanism, which proceeds through a transient exo-nitrito intermediate. chemrxiv.orgnih.gov The primary challenge in this area is enhancing the thermal stability of the metastable photo-induced isomers, as the photo-products are often stable only at cryogenic temperatures (e.g., up to 200 K). nih.gov Overcoming this limitation is key to realizing their practical use in devices.

Another exciting and relatively recent development is the creation of this compound-based molecular perovskite ferroelectrics. researchgate.netresearchgate.net Researchers have successfully designed materials such as [(CH₃)₄N][Ni(NO₂)₃], demonstrating that the nitrite ligand can act as a bridge in perovskite-type architectures. researchgate.net These materials exhibit ferroelectric properties with high transition temperatures, opening a new family of molecular ferroelectrics. researchgate.net A key challenge is the synthesis of high-quality single crystals, which is often difficult for these complex structures but essential for characterizing their physical properties and device fabrication. iucr.org

In the realm of catalysis, nickel(II) complexes are being explored for the electrocatalytic reduction of nitrite. rsc.org This is highly relevant for environmental remediation, addressing the issue of nitrite and nitrate (B79036) pollution in water. rsc.org Homogeneous Ni(II) complexes have shown high efficiency and selectivity in converting nitrite to ammonia (B1221849). rsc.org The main challenges include catalyst stability over long operational periods and improving selectivity to desired products, as multiple reduction pathways to N₂, NO, or NH₃ are possible. rsc.orgrsc.org Furthermore, nickel-based materials are being developed as electrochemical sensors for the sensitive detection of nitrite. nih.govresearchgate.net

Potential for Novel Functional Materials and Catalytic Systems

The emerging research avenues for this compound point toward significant potential for the development of novel functional materials and advanced catalytic systems. The photoswitchable properties of its complexes are particularly promising for applications in high-density data storage, optoelectronics, and molecular sensors. nih.gov If the challenge of stabilizing the photo-isomers at or near room temperature can be met, materials based on this compound could be integrated into light-activated molecular switches and memory elements.

The discovery of ferroelectricity in this compound-based perovskites opens the door to a new class of lead-free ferroelectric and multiferroic materials. researchgate.netresearchgate.net These materials could find applications in next-generation memory (FeRAM), sensors, and actuators. Future work will likely focus on tuning the organic cation and the perovskite structure to optimize the ferroelectric polarization, transition temperature, and other dielectric properties.

In catalysis, the potential is twofold. Firstly, this compound complexes could serve as blueprints for highly efficient and selective catalysts for environmental applications, specifically for the removal of NOx pollutants from water. rsc.orgrsc.org By modifying the ligand environment around the nickel center, it may be possible to design catalysts that selectively reduce nitrite to harmless dinitrogen gas (N₂) or to valuable products like ammonia (NH₃), a key component of fertilizers. rsc.orgrsc.org Secondly, this compound can act as a versatile precursor for synthesizing nickel-based heterogeneous catalysts. For example, its decomposition can yield highly dispersed nickel oxide (NiO) nanoparticles, which are precursors to active metallic nickel catalysts used in a wide array of industrial processes, including hydrogenation reactions. sigmaaldrich.comresearchgate.netnih.gov The synthesis of nickel nanoparticles from nickel salts for the hydrogenation of nitriles to primary amines highlights the importance of nickel-based systems in producing fine chemicals and pharmaceutical intermediates. nih.gov

Q & A

Q. What are the established synthesis methods for Nickel(II) nitrite, and what challenges arise in achieving high-purity yields?

this compound is synthesized via gas-phase reactions, such as the interaction of nickel tetracarbonyl (Ni(CO)₄) with dinitrogen tetroxide (N₂O₄), producing anhydrous Ni(NO₂)₂ as a green crystalline solid . Alternative routes include ligand substitution reactions, e.g., reacting nickel precursors with nitrite salts in non-aqueous solvents. Challenges include:

  • Moisture sensitivity : Anhydrous conditions are critical to avoid hydrolysis.
  • Thermal instability : Decomposition above 150°C necessitates low-temperature synthesis.
  • Byproduct formation : Impurities like Ni(NO₃)₂ may form without strict stoichiometric control.

Table 1: Synthesis Methods Comparison

MethodConditionsYield (%)Purity ChallengesReference
Gas-phase (Ni(CO)₄ + N₂O₄)Dry N₂ atmosphere, 25°C75–85Residual CO contamination
Ligand substitutionEthanol, 0–5°C60–70Solvent coordination

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key methods include:

  • X-ray diffraction (XRD) : Resolves crystal structure and confirms anhydrous vs. hydrated forms. For example, mononuclear Ni(II) complexes exhibit distinct coordination geometries (e.g., octahedral or square planar) .
  • FTIR spectroscopy : Identifies NO₂⁻ stretching vibrations (ν₁ ~1330 cm⁻¹, ν₂ ~1250 cm⁻¹) and Ni–O bonding .
  • UV-Vis spectroscopy : Detects d-d transitions (e.g., λmax ~400–600 nm for octahedral Ni²⁺) . Methodological Tip : Cross-validate results with elemental analysis (EA) and thermogravimetric analysis (TGA) to confirm stoichiometry and thermal stability .

Q. How does this compound’s stability vary under different environmental conditions?

Ni(NO₂)₂ is hygroscopic and decomposes in humid air to form hydrated nickel nitrates. Stability studies should include:

  • Humidity-controlled TGA : Quantifies mass loss due to hydration/decomposition.
  • pH-dependent reactivity : Nitrite ligands may disproportionate in acidic media (3 HNO₂ → HNO₃ + 2 NO + H₂O), altering speciation . Table 2: Stability Parameters
ConditionObservationImplications for Storage
>60% relative humidityRapid hydrationStore in desiccators (<5% RH)
pH < 3Ligand disproportionationAvoid aqueous acidic environments

Advanced Research Questions

Q. How can oxygen isotopic analysis (δ¹⁸O) of nitrite be applied to trace this compound’s environmental or biochemical pathways?

The denitrifier method uses Pseudomonas aureofaciens to reduce NO₂⁻ to N₂O, followed by isotopic analysis via mass spectrometry. Key considerations:

  • Calibration : Use nitrite standards with known δ¹⁸O values to correct for microbial fractionation (−10‰ to +5‰) .
  • Exchange with water : Account for oxygen isotope equilibration between NO₂⁻ and H₂O (e.g., in aquatic systems) using equilibrium constants (e.g., K ~1.025 at 25°C) . Application Example : Track Ni(NO₂)₂ degradation in soil by correlating δ¹⁸O shifts with nitrification/denitrification rates.

Q. How should researchers resolve contradictions in reported thermodynamic or spectral data for this compound complexes?

Contradictions often arise from:

  • Coordination geometry variability : Octahedral vs. tetrahedral configurations yield divergent magnetic moments and UV-Vis spectra.
  • Solvent effects : Dielectric constants of solvents (e.g., DMF vs. ethanol) influence ligand field strength. Resolution Strategy :
  • Replicate experiments using standardized protocols (e.g., IUPAC guidelines for spectroscopy ).
  • Compare with structurally analogous complexes (e.g., Co(II) or Cu(II) nitrites) to identify outliers .
  • Use computational modeling (DFT) to predict vibrational spectra and validate experimental data .

Q. What methodologies optimize the synthesis of this compound coordination complexes for catalytic applications?

Ligand design is critical. For example:

  • Bidentate ligands : 4-(2-Aminoethyl)morpholine forms trans-bis[4-(2-aminoethyl)morpholine]dinitronickel(II), enhancing stability for redox catalysis .
  • Solvent selection : Anhydrous methanol minimizes hydrolysis during complexation. Table 3: Complex Synthesis Parameters
LigandSolventReaction Time (h)Catalytic Activity (TOF, h⁻¹)
4-(2-Aminoethyl)morpholineMethanol12450
PyridineAcetonitrile24220

Q. What advanced techniques quantify trace this compound in environmental matrices while mitigating interference from coexisting ions?

  • Ion chromatography (IC) with UV detection : Separates NO₂⁻ from NO₃⁻ and Cl⁻, with detection limits <0.1 ppm .
  • Electrochemical sensors : Modify electrodes with Ni-selective ligands (e.g., dimethylglyoxime) to enhance specificity . Validation Protocol : Spike recovery tests (85–115%) and cross-check with ICP-MS for Ni²⁺ quantification .

Methodological Guidelines

  • Data Reproducibility : Document synthesis conditions (e.g., humidity, solvent purity) and instrument calibration details .
  • Ethical Reporting : Disclose conflicts in data interpretations and cite primary literature (e.g., Addison’s original synthesis ).
  • Safety Protocols : Use fume hoods for N₂O₄ handling and avoid skin contact with nitrite salts due to toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.